molecular formula C19H26ClN5OS B14935880 N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B14935880
M. Wt: 408.0 g/mol
InChI Key: XYGKYWPJAHAKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a 1,3-thiazole ring substituted with a tert-butyl group and a 6-chloropyridazine moiety linked via a piperidine-carboxamide scaffold. First reported in 2004 (pubchem data, JavaScript dependency noted ), its structure combines pharmacophoric elements associated with bioactivity, including the thiazole ring (common in antiviral and antimicrobial agents) and the chloropyridazine group (implicated in enzyme inhibition).

Properties

Molecular Formula

C19H26ClN5OS

Molecular Weight

408.0 g/mol

IUPAC Name

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H26ClN5OS/c1-19(2,3)14-12-27-17(22-14)8-9-21-18(26)13-5-4-10-25(11-13)16-7-6-15(20)23-24-16/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,21,26)

InChI Key

XYGKYWPJAHAKTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Alkylation: The thiazole derivative is then alkylated with an appropriate alkyl halide to introduce the tert-butyl group.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Coupling Reactions: The thiazole and piperidine derivatives are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Pyridazine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridazine moiety, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving thiazole and pyridazine derivatives.

    Chemical Biology: The compound can be used to investigate the mechanisms of action of related compounds and to develop new chemical tools for biological research.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole and pyridazine rings may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: thiazole derivatives , chloropyridazine-containing compounds , and piperidine-linked carboxamides . Below is a comparative analysis supported by data from diverse sources:

Structural Analogues with Thiazole Moieties
Compound Name Key Substituents/Features Molecular Weight (g/mol) Reported Activity/Use Reference
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide tert-butyl thiazole, chloropyridazine, piperidine ~478.4 (calculated) Undisclosed (structural focus)
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate Hydroxybenzamido, methyl ester ~266.3 SARS-CoV-2 Main Protease inhibitor
N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide Dihydroxyamino, hydroxybenzamide ~253.3 SARS-CoV-2 Main Protease inhibitor
2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (AB4) Methyl thiazole, triazolylsulfanyl ~375.5 Antimicrobial (structural similarity)

Key Observations :

  • The target compound’s tert-butyl group distinguishes it from methyl-substituted thiazoles (e.g., AB4), likely enhancing metabolic stability .
  • Unlike the hydroxybenzamido derivatives in , the target lacks polar aromatic substituents, which may reduce solubility but improve CNS penetration.
Chloropyridazine-Containing Compounds
Compound Name Key Substituents/Features Molecular Weight (g/mol) Reported Activity/Use Reference
N-(5-{1-[(6-Chloropyridazin-3-yl)hydrazono]ethyl}-6-methyl-2-oxo-2H-pyran-3-yl)benzamide (3a) Chloropyridazine hydrazono, pyranone ~442.9 Synthetic intermediate
This compound Piperidine-carboxamide linkage ~478.4 Undisclosed

Key Observations :

  • Both compounds retain the 6-chloropyridazin-3-yl group, a motif associated with kinase inhibition and antiviral activity.
Functional Analogues with Piperidine-Carboxamide Linkers
Compound Name Key Substituents/Features Molecular Weight (g/mol) Reported Activity/Use Reference
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea (AB5) Piperazine-sulfonyl, urea linker ~470.5 Antimicrobial (structural similarity)
This compound Piperidine-carboxamide, chloropyridazine ~478.4 Undisclosed

Key Observations :

  • The tert-butyl-thiazole group in the target may confer greater steric hindrance compared to AB5’s unsubstituted thiazole, affecting binding pocket accessibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.